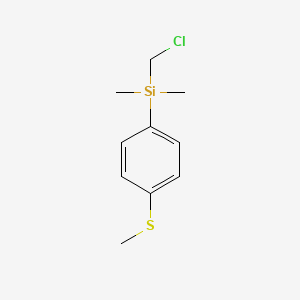
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is an organosilicon compound with a unique structure that includes a chloromethyl group, two methyl groups, and a 4-methylsulfanylphenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane typically involves the reaction of chloromethyl-dimethylsilane with 4-methylsulfanylphenyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylsulfanylphenylmagnesium bromide reacts with chloromethyl-dimethylsilane in an inert atmosphere to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the silicon atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced silanes with modified functional groups.
Scientific Research Applications
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane involves its ability to undergo various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the silicon atom. In oxidation reactions, the methylsulfanyl group is targeted, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl-dimethylsilane: Lacks the 4-methylsulfanylphenyl group, making it less versatile in certain applications.
Dimethyl-(4-methylsulfanylphenyl)silane: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
Chloromethyl-dimethyl-(4-methylphenyl)silane: Lacks the sulfanyl group, affecting its oxidation potential.
Uniqueness
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is unique due to the presence of both the chloromethyl and 4-methylsulfanylphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C10H15ClSSi |
|---|---|
Molecular Weight |
230.83 g/mol |
IUPAC Name |
chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H15ClSSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 |
InChI Key |
IVLOORSTDBBJML-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


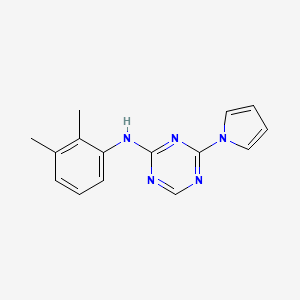
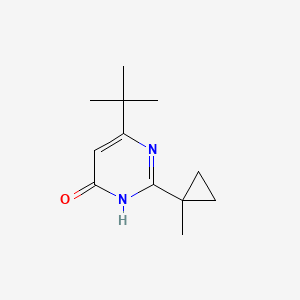
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

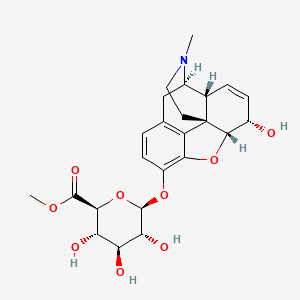
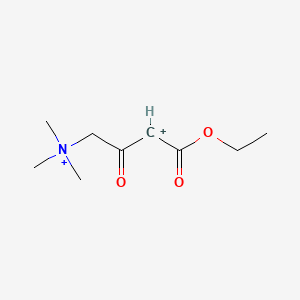
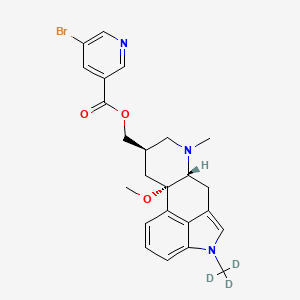

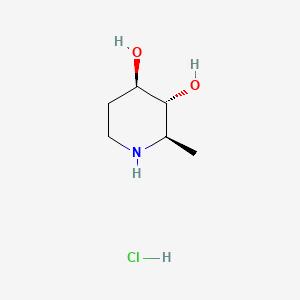

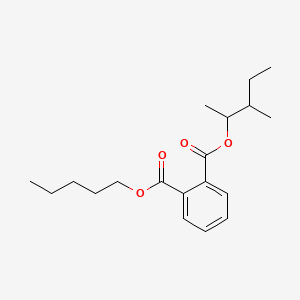
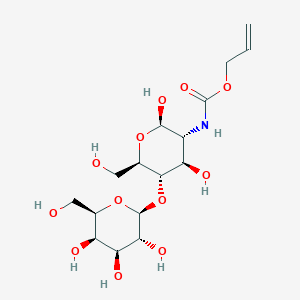
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
